

# Dmab-anabaseine dihydrochloride vs GTS-21 (DMXB-anabaseine) for cognitive enhancement.

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## Compound of Interest

Compound Name: *Dmab-anabaseine dihydrochloride*

Cat. No.: *B1662313*

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## A Comparative Analysis of DMAB-anabaseine and GTS-21 for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two anabaseine-derived compounds, **DMAB-anabaseine dihydrochloride** and GTS-21 (DMXB-anabaseine), as potential cognitive enhancers. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating these two molecules.

### At a Glance: Key Differences and Similarities

Both DMAB-anabaseine and GTS-21 are synthetic derivatives of anabaseine, a toxin found in marine worms, and exert their effects primarily through the  $\alpha 7$  nicotinic acetylcholine receptor (nAChR), a key target for cognitive enhancement. While they share a common origin and target, their pharmacological profiles and the extent of their investigation differ significantly. GTS-21 has been more extensively studied, including numerous clinical trials, whereas the publicly available data on DMAB-anabaseine is more limited, primarily from preclinical studies.

## Pharmacological Profile: A Head-to-Head Comparison

A direct quantitative comparison of the binding affinities and functional potencies of DMAB-anabaseine and GTS-21 is challenging due to the limited availability of side-by-side studies. However, by compiling data from various sources, we can construct a comparative overview.

Parameter	DMAB-anabaseine dihydrochloride	GTS-21 (DMXB-anabaseine)	References
Target Receptors	Partial agonist at $\alpha 7$ nAChR; Antagonist at $\alpha 4\beta 2$ nAChR	Partial agonist at $\alpha 7$ nAChR; also binds to $\alpha 4\beta 2$ nAChR	[1]
Binding Affinity (Ki)	Data not publicly available	$\alpha 7$ nAChR: ~2000 nM (human), ~650 nM (rat); $\alpha 4\beta 2$ nAChR: ~20 nM (human), ~19 nM (rat)	[2]
Functional Efficacy (EC50)	Data not publicly available	$\alpha 7$ nAChR: 11 $\mu$ M (human), 5.2 $\mu$ M (rat)	[2]
Cognitive Enhancement (Preclinical)	Improved long-term memory in rats (17-arm radial maze) at 2 mg/kg, i.p.	Improved learning and memory in aged rats; attenuated ketamine-induced cognitive impairment in monkeys.	[1][3]
Auditory Sensory Gating	Normalized sensory inhibition in DBA mice	Normalized sensory inhibition in DBA mice	[4]
Clinical Development	No known clinical trials	Multiple Phase I and II clinical trials for Alzheimer's disease and schizophrenia with mixed results.	[5]

Note: The binding affinity (Ki) and functional efficacy (EC50) data for GTS-21 can vary between studies and experimental conditions. The provided values represent a general consensus from the cited literature.

## In-Depth Look at Preclinical Cognitive Performance

### Radial Arm Maze

The radial arm maze (RAM) is a widely used behavioral assay to assess spatial learning and memory in rodents.

A study on DMAB-anabaseine reported enhanced reference memory in a 17-arm radial maze test in rats following daily intraperitoneal injections of 2 mg/kg for 30 days[1]. Unfortunately, specific quantitative data such as the number of errors or latency to find the reward were not detailed in the available literature.

For GTS-21, a study by Arendash et al. (1995) demonstrated that chronic administration improved learning and memory in aged rats. While the specific type of radial arm maze and detailed quantitative results from this particular study are not readily available in the search results, the positive outcome was a key finding supporting its development.

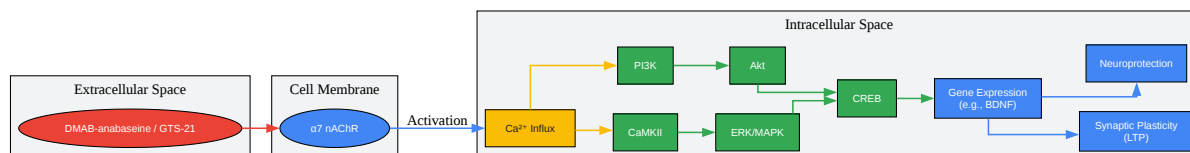
### Auditory Sensory Gating (P50 Suppression)

Auditory sensory gating is a neurophysiological process that filters out irrelevant auditory stimuli, and its deficit is observed in cognitive disorders like schizophrenia. The P50 wave of the event-related potential is a common measure of this process.

A significant preclinical study directly compared DMAB-anabaseine and GTS-21 in DBA mice, a strain with a known deficit in sensory gating[4]. Both compounds were found to normalize the inhibition of the auditory response in a dose-dependent manner, suggesting their potential to ameliorate sensory processing deficits. This effect was blocked by the  $\alpha 7$  nAChR antagonist  $\alpha$ -bungarotoxin, confirming the involvement of this receptor subtype[4].

### Mechanism of Action: The $\alpha 7$ Nicotinic Acetylcholine Receptor Signaling Pathway

Both DMAB-anabaseine and GTS-21 exert their pro-cognitive effects primarily by acting as partial agonists at the  $\alpha 7$  nicotinic acetylcholine receptor. Activation of this receptor, a ligand-gated ion channel with high calcium permeability, triggers a cascade of downstream signaling events crucial for synaptic plasticity and cognitive function.



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### α7 nAChR Signaling Pathway

Activation of the α7 nAChR by agonists like DMAB-anabaseine or GTS-21 leads to an influx of calcium ions. This increase in intracellular calcium activates several downstream signaling cascades, including the CaMKII, PI3K/Akt, and ERK/MAPK pathways. These pathways converge on transcription factors such as CREB, which in turn regulates the expression of genes involved in synaptic plasticity (e.g., BDNF) and neuroprotection.

## Experimental Protocols

### Radial Arm Maze for Cognitive Assessment

The radial arm maze is a behavioral apparatus used to evaluate spatial learning and working memory in rodents.

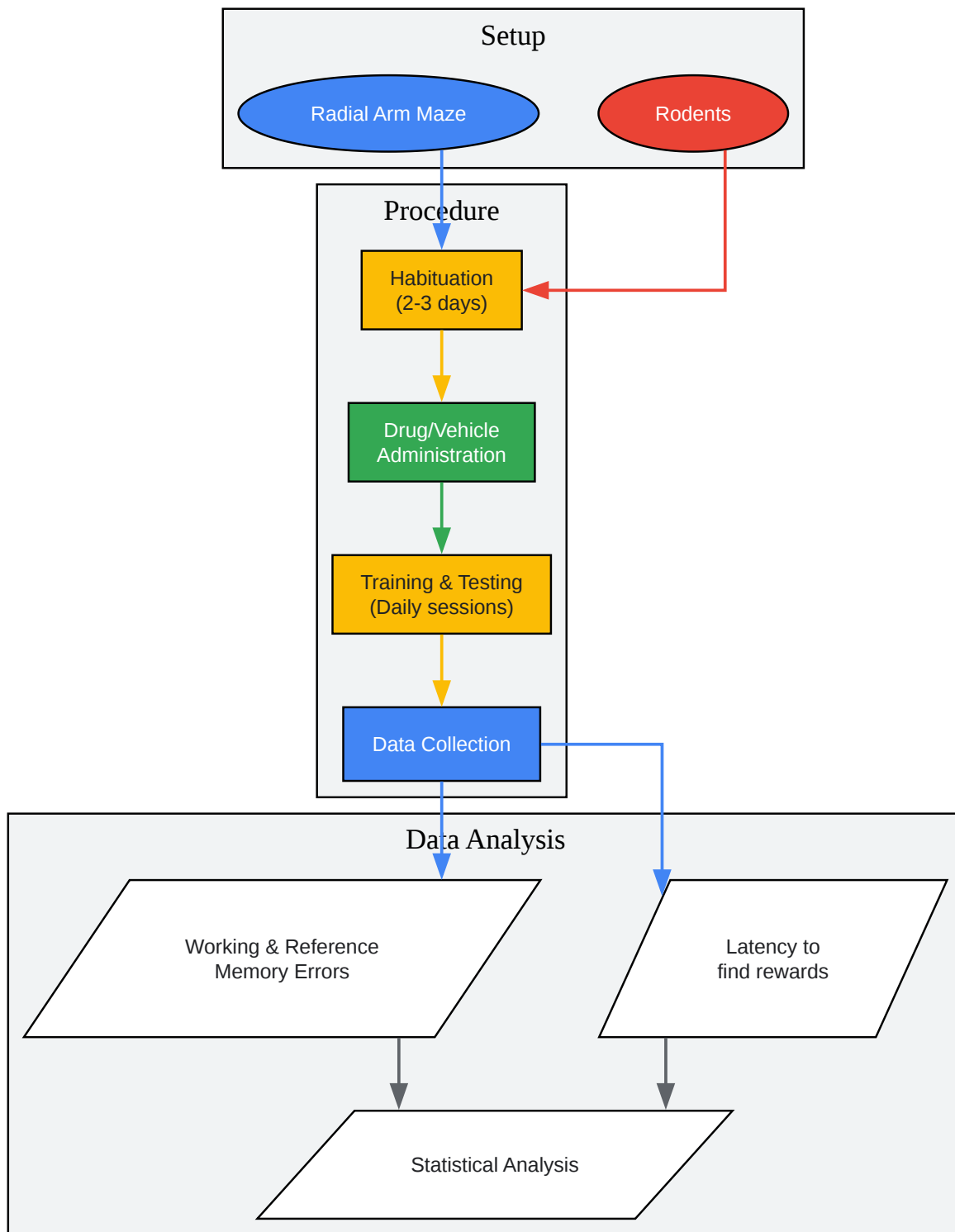
**Objective:** To assess the effect of a compound on spatial learning and memory.

**Apparatus:** An elevated central platform with multiple arms (commonly 8 or 17) radiating outwards. At the end of each arm, there is a food well.

**Procedure:**

- **Habituation:** Animals are familiarized with the maze over several days, with food rewards placed throughout the arms to encourage exploration.

- Training: A specific subset of arms is baited with a food reward. The animal is placed on the central platform and allowed to explore the maze to find the rewards.
- Testing: The animal's performance is recorded based on several metrics:
  - Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.
  - Reference Memory Errors: Entry into an arm that is never baited.
  - Latency: The time taken to find all the baited arms.
- Drug Administration: The compound of interest (e.g., DMAB-anabaseine or GTS-21) or a vehicle is administered at a predetermined time before the testing session.



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### Radial Arm Maze Experimental Workflow

## Auditory Sensory Gating (P50) Experimental Workflow

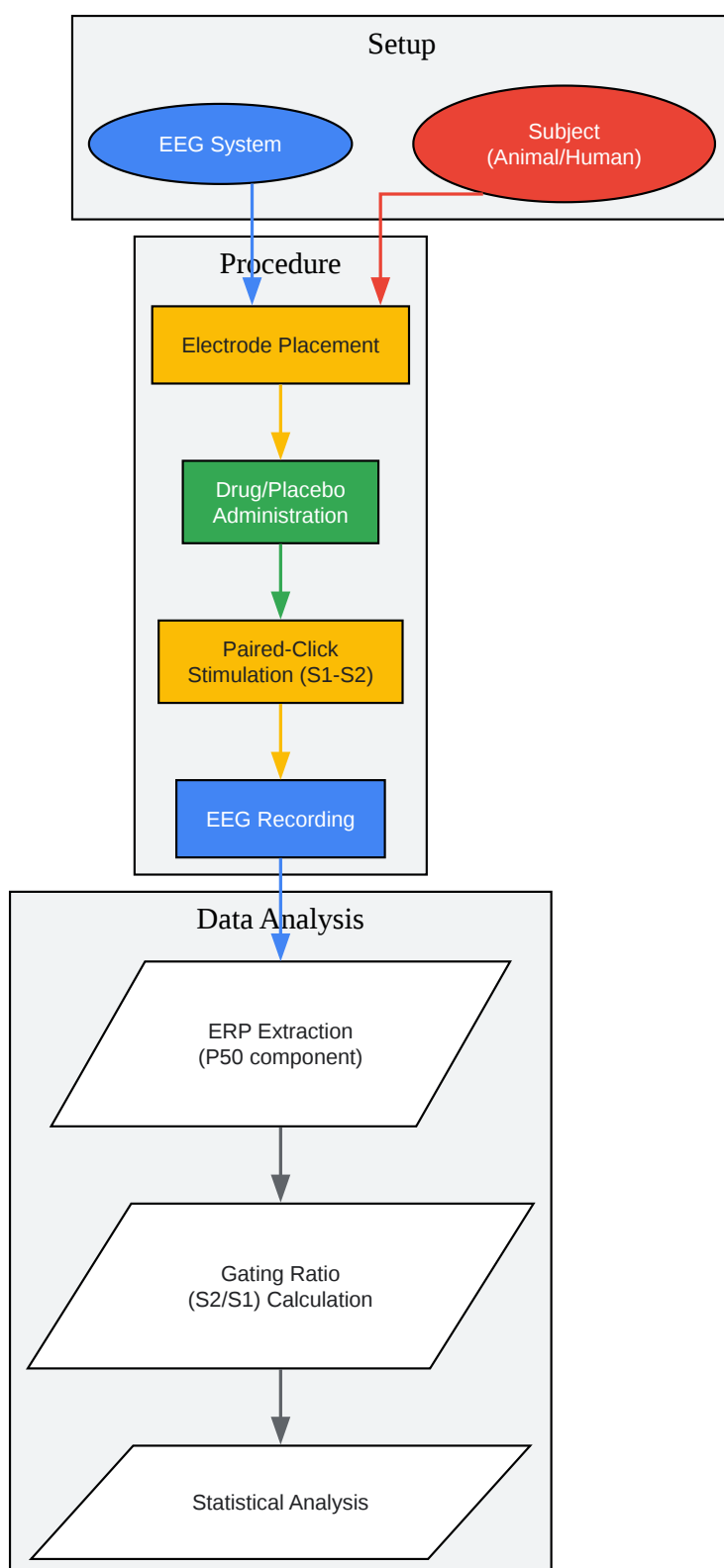
This electrophysiological technique measures the brain's ability to filter out repetitive auditory stimuli.

**Objective:** To assess the effect of a compound on sensory gating.

**Apparatus:** Electroencephalography (EEG) recording equipment, sound-attenuated chamber, and stimulus presentation software.

**Procedure:**

- **Electrode Placement:** EEG electrodes are placed on the scalp of the subject (animal or human) according to a standardized montage (e.g., the 10-20 system).
- **Stimulus Presentation:** A paired-click paradigm is used, where two identical auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval (typically 500 ms).
- **EEG Recording:** The brain's electrical activity is recorded in response to the auditory stimuli.
- **Data Processing:** The recorded EEG data is filtered and averaged to extract the event-related potentials (ERPs), specifically the P50 component.
- **Gating Ratio Calculation:** The amplitude of the P50 wave in response to S2 is divided by the amplitude of the P50 wave in response to S1. A lower ratio indicates better sensory gating.
- **Drug Administration:** The test compound or placebo is administered before the recording session.



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